Dicloro(1,5-ciclooctadieno)rutenio(II)

Descripción general

Descripción

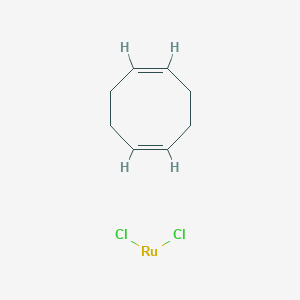

Dichloro(1,5-cyclooctadiene)ruthenium(II) is an organometallic compound with the chemical formula [Ru(COD)Cl2]n, where COD stands for 1,5-cyclooctadiene. This compound is a versatile ruthenium catalyst precursor, widely used in various chemical reactions due to its stability and reactivity .

Aplicaciones Científicas De Investigación

Dichloro(1,5-cyclooctadiene)ruthenium(II) has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action:

The primary target of this compound is its catalytic activity. Specifically, it serves as a catalyst in various chemical reactions. One of its notable applications is in the dehydrogenative coupling of alcohols and amines to form amide bonds. In this context, the compound interacts with the reactants, facilitating the bond formation process .

Mode of Action:

Dichloro(1,5-cyclooctadiene)ruthenium(II) acts as a coordination complex. It coordinates with ligands, such as N-heterocyclic carbenes (NHCs) or other phosphine ligands. These ligands stabilize the ruthenium center and enhance its reactivity. The compound’s mode of action involves the activation of hydrogen atoms in the substrate molecules, allowing for the formation of new chemical bonds. For example, it can catalyze the coupling of alcohols and amines to produce amides .

Action Environment:

Environmental factors, such as solvent choice and reaction conditions, significantly impact the compound’s efficacy. For instance:

Análisis Bioquímico

Biochemical Properties

Dichloro(1,5-cyclooctadiene)ruthenium(II) plays a significant role in biochemical reactions. It is used with IMes to catalyze the dehydrogenative coupling of alcohols and amines to form amide bonds . This interaction involves the formation of a complex with the enzymes, proteins, and other biomolecules involved in the reaction .

Cellular Effects

It is known that it can influence cell function through its role in the formation of amide bonds .

Molecular Mechanism

Dichloro(1,5-cyclooctadiene)ruthenium(II) exerts its effects at the molecular level through its role as a catalyst in the formation of amide bonds . It forms a complex with the enzymes, proteins, and other biomolecules involved in the reaction, facilitating the dehydrogenative coupling of alcohols and amines .

Temporal Effects in Laboratory Settings

It is known that it is used as a catalyst in the formation of amide bonds .

Metabolic Pathways

Dichloro(1,5-cyclooctadiene)ruthenium(II) is involved in the metabolic pathway of the formation of amide bonds . It interacts with the enzymes and cofactors involved in this pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dichloro(1,5-cyclooctadiene)ruthenium(II) is typically synthesized from ruthenium trichloride hydrate and 1,5-cyclooctadiene. The reaction involves the reduction of ruthenium trichloride in the presence of 1,5-cyclooctadiene under an inert atmosphere, such as nitrogen or argon . The reaction is carried out in an organic solvent like chloroform or dimethyl sulfoxide, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of Dichloro(1,5-cyclooctadiene)ruthenium(II) follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition .

Análisis De Reacciones Químicas

Types of Reactions

Dichloro(1,5-cyclooctadiene)ruthenium(II) undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state ruthenium compounds.

Reduction: It can be reduced to form lower oxidation state ruthenium species.

Substitution: The chloride ligands can be substituted with other ligands such as phosphines, amines, and carbenes.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-ruthenium complexes, while oxidation reactions can produce ruthenium oxides .

Comparación Con Compuestos Similares

Similar Compounds

- Dichloro(p-cymene)ruthenium(II) dimer

- Chloro(1,5-cyclooctadiene)rhodium(I) dimer

- Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)

Uniqueness

Dichloro(1,5-cyclooctadiene)ruthenium(II) is unique due to its high stability and reactivity, making it a versatile catalyst precursor. Its ability to undergo various types of reactions and form stable complexes with different ligands sets it apart from similar compounds .

Actividad Biológica

Dichloro(1,5-cyclooctadiene)ruthenium(II) is a ruthenium-based complex that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Overview of Dichloro(1,5-cyclooctadiene)ruthenium(II)

- Chemical Formula : CHClRu

- CAS Number : 50982-13-3

- Molecular Weight : 280.157 g/mol

- Physical Properties :

- Melting Point : 200°C (decomposes)

- Boiling Point : 153.5°C at 760 mmHg

- Flash Point : 31.7°C

Ruthenium complexes, including dichloro(1,5-cyclooctadiene)ruthenium(II), exhibit anticancer properties through various mechanisms:

- DNA Interaction : Ruthenium complexes can bind to DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes.

- Cell Cycle Arrest : These complexes can induce cell cycle arrest in cancer cells, preventing them from proliferating.

- Apoptosis Induction : They promote programmed cell death (apoptosis) in cancer cells through mitochondrial pathways.

- Inhibition of Signaling Pathways : Ruthenium complexes can interfere with key signaling pathways involved in cancer cell survival and proliferation, such as the MEK/ERK and PI3K/AKT pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of dichloro(1,5-cyclooctadiene)ruthenium(II) on various cancer cell lines. The following table summarizes the IC values observed in these studies:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF7 (ER+ Breast Cancer) | 0.50 ± 0.09 | |

| T47D (ER+ Breast Cancer) | 0.32 ± 0.03 | |

| MDA-MB-231 (TNBC) | 0.39 ± 0.09 | |

| H295R (Adrenocortical) | < 1 |

These results indicate that dichloro(1,5-cyclooctadiene)ruthenium(II) is significantly cytotoxic against both estrogen receptor-positive and triple-negative breast cancer cell lines.

Study on Breast Cancer

A study conducted by Tomaz et al. investigated the effects of dichloro(1,5-cyclooctadiene)ruthenium(II) on breast cancer cells. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis in both ER+ and TNBC cell lines. The study emphasized that the mode of action was independent of estrogen receptor status, making it a promising candidate for treating aggressive breast cancers that are resistant to conventional therapies .

Colorectal Cancer Research

Another significant study explored the anti-colorectal cancer properties of ruthenium complexes similar to dichloro(1,5-cyclooctadiene)ruthenium(II). The research highlighted that these complexes demonstrated low IC values against colorectal cancer cells (e.g., RKO and SW480), indicating potent anticancer activity. Mechanistic studies showed that these complexes could disrupt cellular migration and clonogenic ability by affecting the cytoskeleton integrity .

Safety and Toxicological Profile

While dichloro(1,5-cyclooctadiene)ruthenium(II) shows significant promise as an anticancer agent, its safety profile must also be considered:

Propiedades

Número CAS |

50982-12-2 |

|---|---|

Fórmula molecular |

C8H12Cl2Ru |

Peso molecular |

280.2 g/mol |

Nombre IUPAC |

(5Z)-cycloocta-1,5-diene;dichlororuthenium |

InChI |

InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;; |

Clave InChI |

DMRVBCXRFYZCPR-PGUQZTAYSA-L |

SMILES |

C1CC=CCCC=C1.Cl[Ru]Cl |

SMILES isomérico |

C1C/C=C\CCC=C1.Cl[Ru]Cl |

SMILES canónico |

C1CC=CCCC=C1.Cl[Ru]Cl |

Pictogramas |

Irritant |

Sinónimos |

Dichloro(1,5-cyclooctadiene)-ruthenium; 1,5-Cyclooctadiene, Ruthenium Complex; _x000B_(1,5-Cyclooctadiene)ruthenium(II) Chloride Polymer; 1,5-Cyclooctadienedichlororuthenium; Cyclooctadieneruthenium Dichloride; Dichloro(1,5-cyclooctadiene)ruthenium; Dichlo |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is notable about the synthesis of Dichloro(1,5-cyclooctadiene)ruthenium(II)?

A1: [] Dichloro(1,5-cyclooctadiene)ruthenium(II), often represented as [Ru(cod)Cl2]n, can be synthesized through a simple one-step process. This involves reacting RuCl3·3H2O with 1,5-cyclooctadiene, which acts as the anion ligand, in an alcohol solution. This method boasts a high yield of 96%, making it an efficient route for obtaining this compound. You can find more details about its synthesis in this paper: .

Q2: How is the structure of Dichloro(1,5-cyclooctadiene)ruthenium(II) confirmed?

A2: [] The structural characterization of Dichloro(1,5-cyclooctadiene)ruthenium(II) is achieved through a combination of analytical techniques. These include:

Q3: What are the catalytic applications of Dichloro(1,5-cyclooctadiene)ruthenium(II)?

A3: [, ] Dichloro(1,5-cyclooctadiene)ruthenium(II) serves as a versatile precursor for various ruthenium complexes used in catalysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.